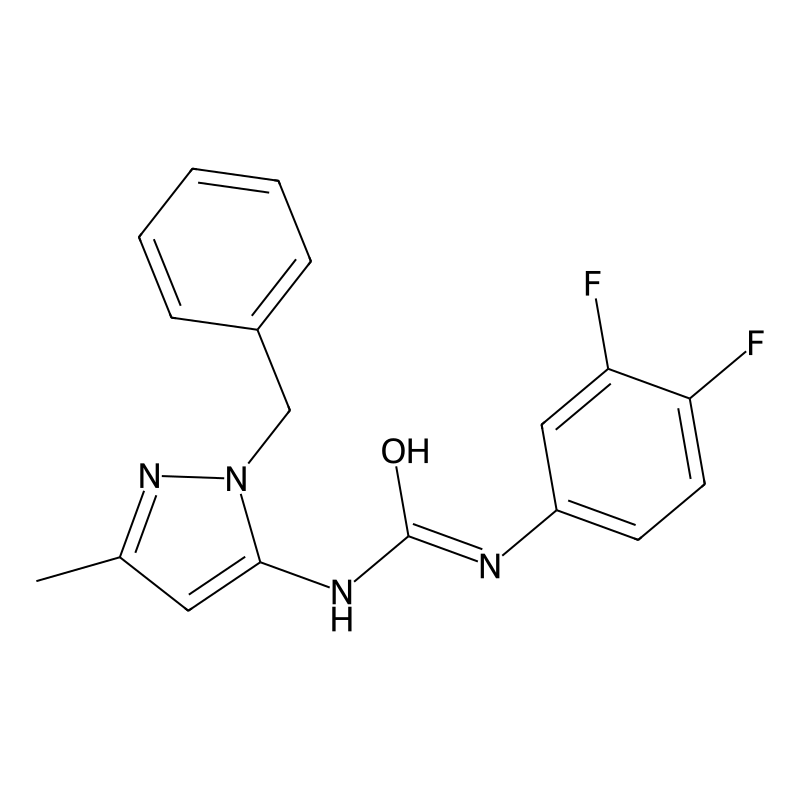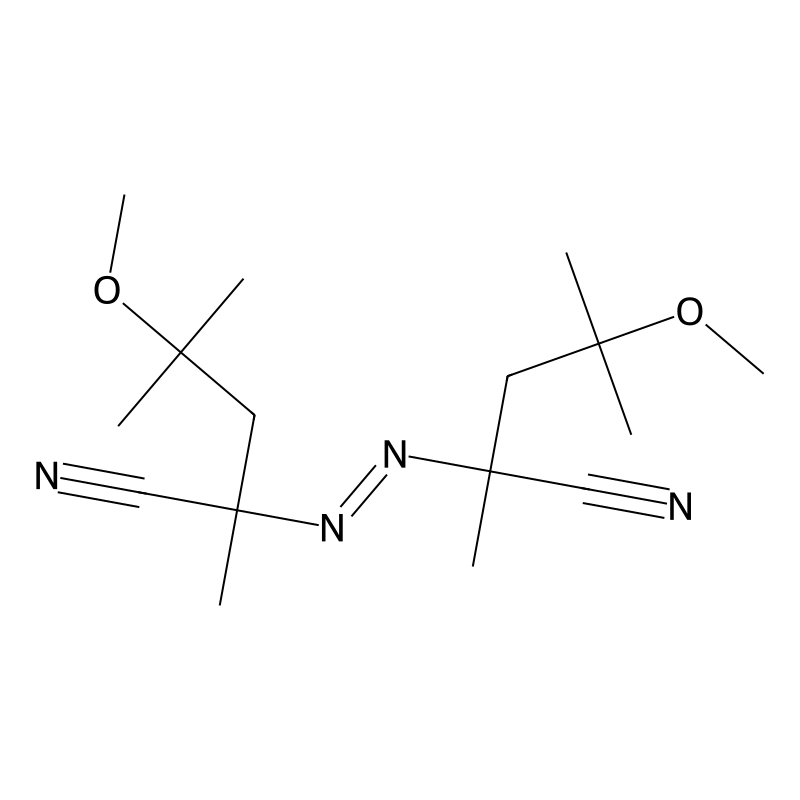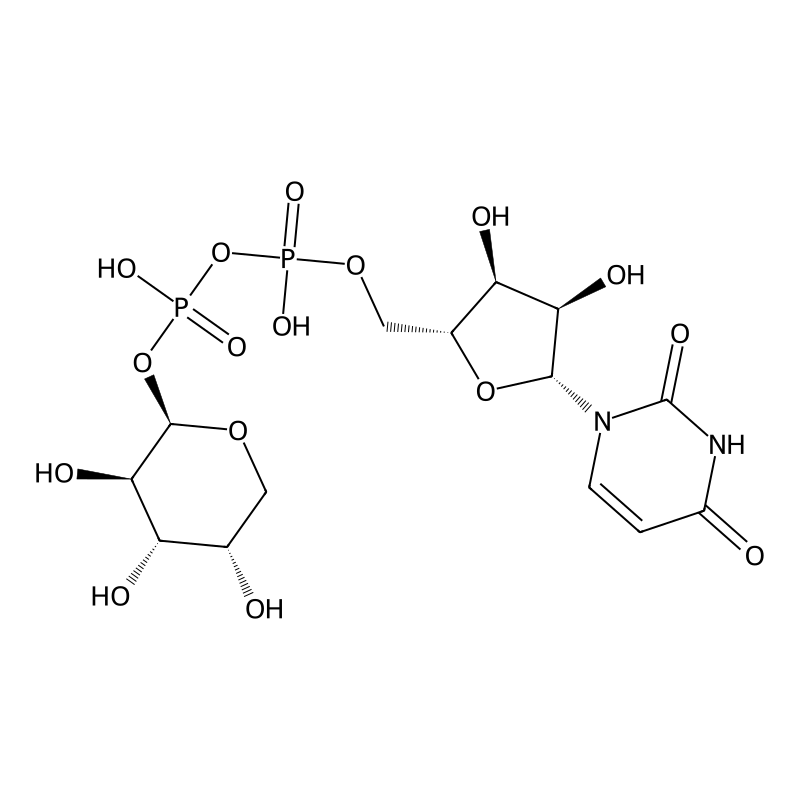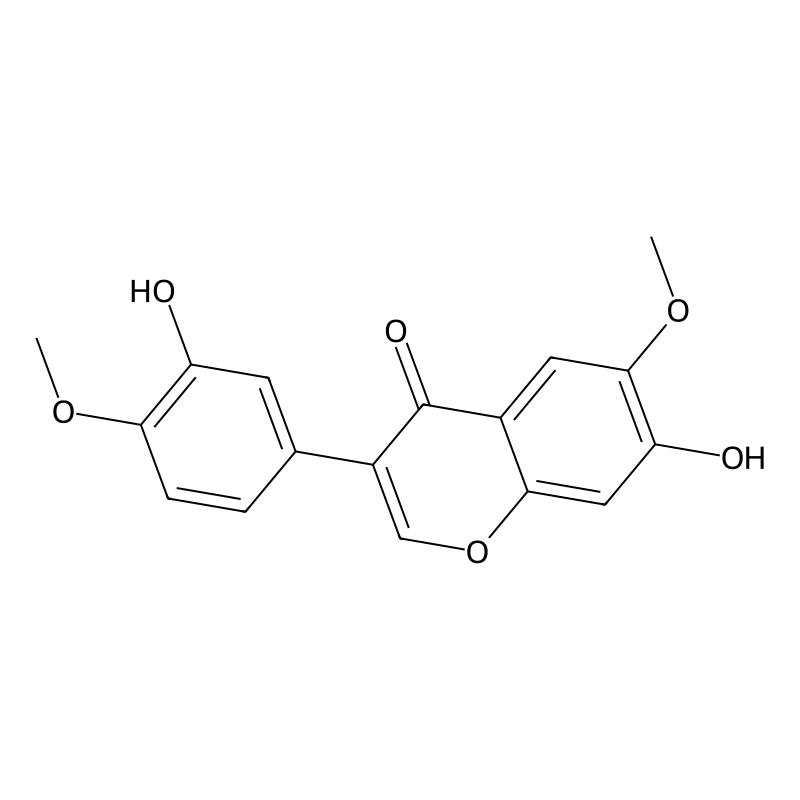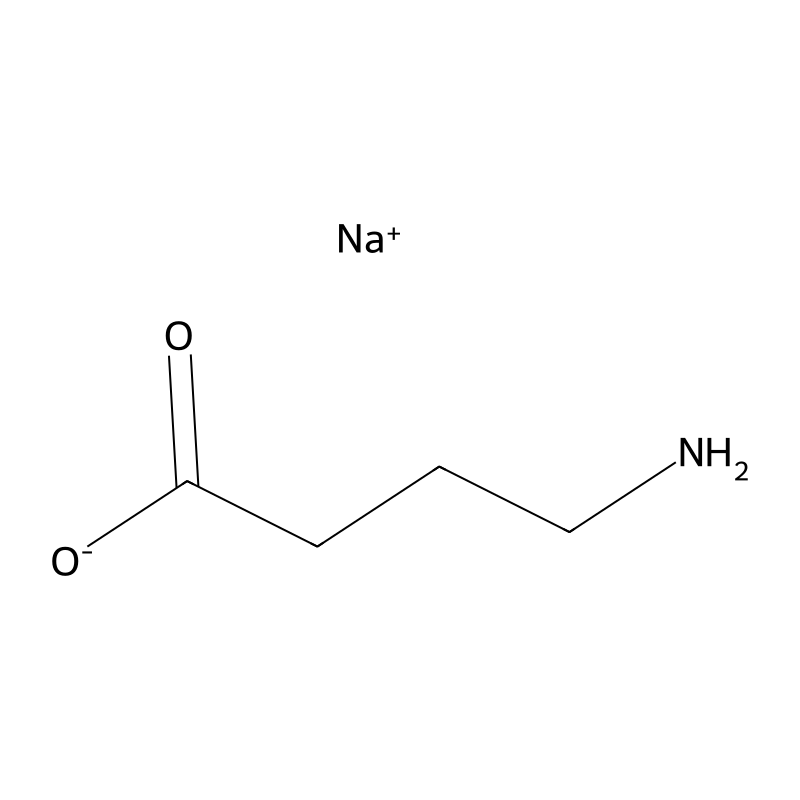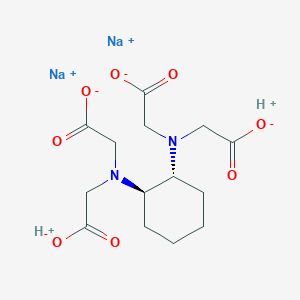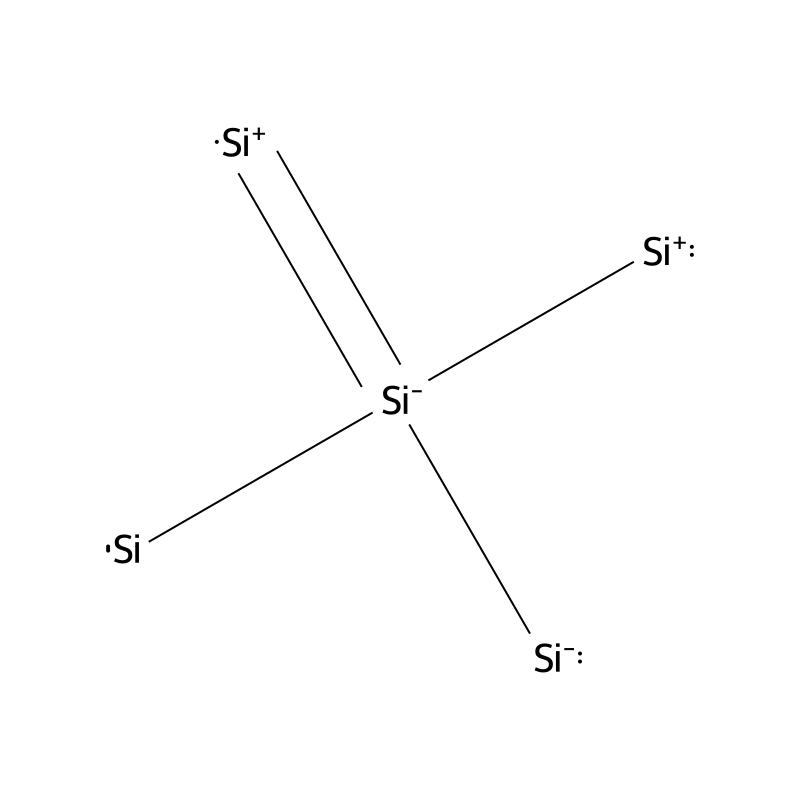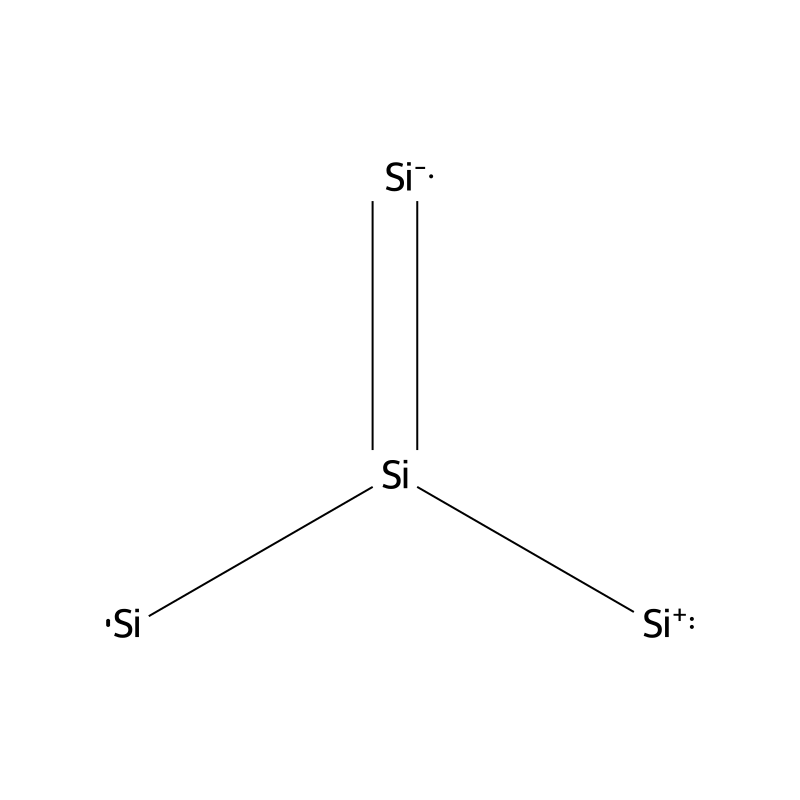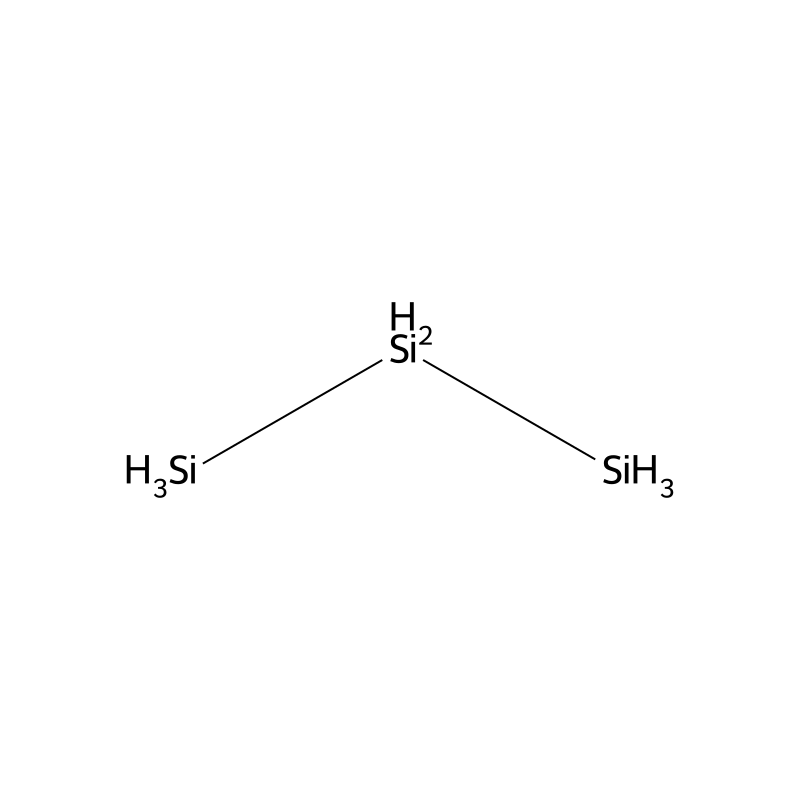Etiocholanolone glucuronide
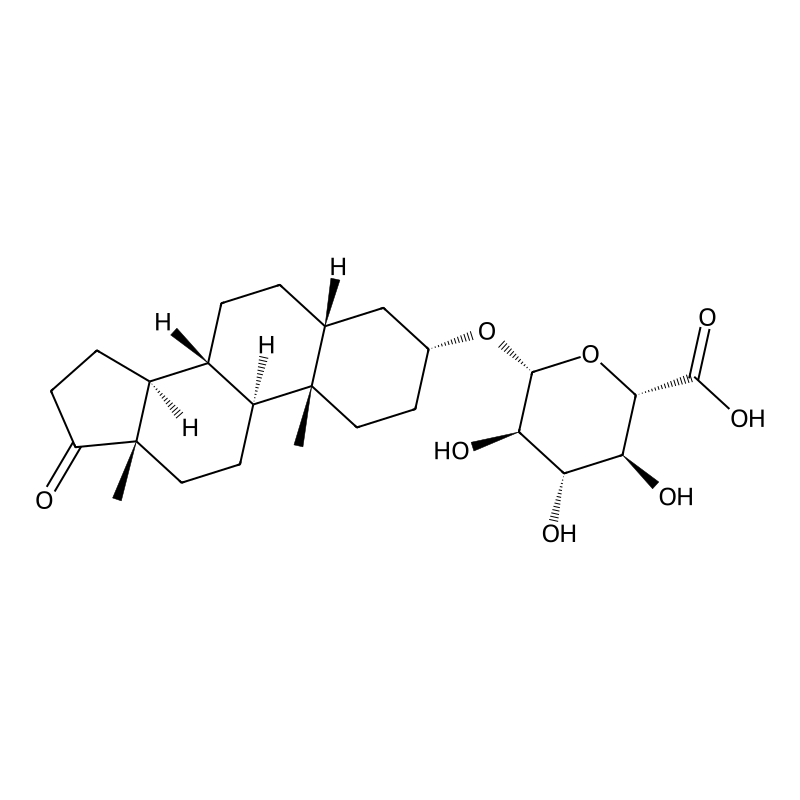
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Endocrinology and Steroid Metabolism
Scientific Field: Endocrinology
Summary: Etiocholanolone glucuronide (ETIO-G) is a major inactive metabolite of testosterone. It is formed in the liver from etiocholanolone by UDP-glucuronyltransferases. ETIO-G has significantly higher water solubility than etiocholanolone, allowing it to be excreted in urine via the kidneys.
Methods/Experimental Procedures: Researchers typically analyze ETIO-G levels in biological samples (e.g., urine or blood) using liquid chromatography-mass spectrometry (LC-MS) or other analytical techniques.
Results/Outcomes: Monitoring ETIO-G levels provides insights into steroid hormone metabolism, especially testosterone.
Neurosteroid Research
Scientific Field: Neurobiology
Summary: Etiocholanolone glucuronide is associated with neurosteroids
Methods/Experimental Procedures: Studies often involve analyzing ETIO-G levels in blood or cerebrospinal fluid samples from stroke patients using LC-MS or similar methods.
Results/Outcomes: Elevated ETIO-G levels may serve as a potential biomarker for stroke risk or severity.
Pharmacology and Drug Metabolism
Scientific Field: Pharmacology
Summary: Etiocholanolone glucuronide is sometimes referred to as a “drug” transporter, but it primarily facilitates the movement of metabolites and signaling molecules.
Methods/Experimental Procedures: Researchers study the interactions between ETIO-G and transporters (e.g., SLC22 family members) using in vitro assays and in vivo models.
Results/Outcomes: Understanding ETIO-G transport and metabolism contributes to drug development and personalized medicine.
Metabolomics and Systems Biology
Scientific Field: Metabolomics
Summary: The SLC22 family, including ETIO-G transporters, plays a central role in endogenous physiology. These transporters optimize levels of various metabolites and signaling molecules.
Methods/Experimental Procedures: Integrating data from genome-wide association studies (GWAS), in vivo models, and in vitro assays helps construct SLC22 transporter-metabolite networks.
Results/Outcomes: ETIO-G transporters interact with other ADME genes to regulate metabolites involved in organ crosstalk and inter-organismal communication.
Clinical Biomarker Research
Scientific Field: Clinical Chemistry
Summary: Monitoring ETIO-G levels can serve as a biomarker for assessing steroid hormone metabolism, kidney function, and overall health.
Methods/Experimental Procedures: Clinical laboratories measure ETIO-G concentrations in urine or serum samples using validated assays.
Results/Outcomes: Abnormal ETIO-G levels may indicate underlying health conditions or provide insights into drug metabolism.
Hormone-Drug Interactions
Summary: Etiocholanolone glucuronide interacts with various drugs, especially those affecting steroid hormones.
Methods/Experimental Procedures: Researchers investigate drug-ETIO-G interactions using in vitro studies and pharmacokinetic modeling.
Results/Outcomes: Understanding these interactions informs drug dosing, safety, and potential adverse effects.
Etiocholanolone glucuronide is a naturally occurring metabolite of testosterone, primarily formed in the liver through the enzymatic action of UDP-glucuronyltransferases on etiocholanolone. This compound is characterized by its increased water solubility compared to its precursor, allowing for efficient excretion via urine. As one of the major inactive metabolites of testosterone, etiocholanolone glucuronide plays a significant role in the metabolic pathways associated with steroid hormones .
The synthesis of etiocholanolone glucuronide occurs naturally in the body through enzymatic processes. The primary method involves:
- Substrate Preparation: Starting with etiocholanolone.
- Enzymatic Reaction: Utilizing UDP-glucuronyltransferases to catalyze the conjugation with uridine diphosphate glucuronic acid.
- Isolation: The resulting etiocholanolone glucuronide can be isolated from biological samples such as urine for further analysis.
This natural synthesis pathway ensures that etiocholanolone glucuronide is produced efficiently as part of normal steroid metabolism .
Etiocholanolone glucuronide has several applications in research and clinical settings:
- Biomarker Studies: It serves as a biomarker for assessing testosterone metabolism and endocrine function.
- Pharmacokinetics: Understanding its formation and excretion can aid in pharmacokinetic studies of steroid-based therapies.
- Environmental Monitoring: Its detection in aquatic environments can provide insights into endocrine disruption caused by steroid hormones.
Etiocholanolone glucuronide shares structural and functional similarities with several other steroid metabolites. Below is a comparison highlighting its uniqueness:
| Compound | Structure | Unique Features |
|---|---|---|
| Etiocholanolone | C19H30O2 | Precursor to etiocholanolone glucuronide; biologically active. |
| Androsterone glucuronide | C21H30O4 | Another major inactive metabolite of testosterone; different metabolic pathway. |
| Testosterone | C19H28O2 | Primary male sex hormone; directly influences various physiological processes. |
| Dihydrotestosterone | C19H30O2 | More potent androgen than testosterone; involved in androgenic activity. |
Etiocholanolone glucuronide is unique due to its specific role as a metabolite that enhances solubility for excretion without exhibiting direct biological activity .
Physical Description
XLogP3
Wikipedia
Etiocholanolone 3-glucuronide
